![molecular formula C13H19N3OS B5647827 4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine](/img/structure/B5647827.png)
4,6-dimethyl-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}pyrimidine
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Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives can involve several key steps, including cyclization, alkylation, and oxidation reactions. Specific methods for synthesizing 4,6-dimethyl-2-thiopyrimidine derivatives have been detailed, highlighting the versatility of pyrimidine chemistry. For example, a study describes the acid-base properties and complex formation of 4,6-dimethyl-2-thiopyrimidine, showcasing the compound's ability to interact with metals like Zn(II) through its sulfur atom, which could be analogous to the synthesis and reactivity of the targeted molecule (Godino-Salido et al., 1994).
Molecular Structure Analysis
Pyrimidine rings can adopt nonplanar conformations, as illustrated by studies on structurally related compounds. These conformations, along with hydrogen-bonded supramolecular aggregations, underscore the complex intermolecular interactions that can influence the physical and chemical behavior of pyrimidine derivatives (Trilleras et al., 2008).
properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-10-8-11(2)15-13(14-10)18-9-12(17)16-6-4-3-5-7-16/h8H,3-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLVJLISYMZAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5852723 |
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